(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate
Description
Properties
IUPAC Name |
(2S)-2-amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4.H2O/c17-13(16(21)22)8-9-14(19)18-15(20)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9,17H2,(H,21,22)(H,18,19,20);1H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVOYZIAJJNFE-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CC[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81012-91-1 | |
| Record name | L-Glutamic acid γ-(α-naphthylamide) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Peptide Coupling
The most widely reported method involves stepwise peptide coupling to form the gamma-glutamyl-alpha-naphthylamide bond. This approach leverages carbodiimide-based activating agents to facilitate amide bond formation between L-glutamic acid and alpha-naphthylamine.
Procedure :
- Protection of Alpha-Amino Group : L-glutamic acid’s alpha-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
- Activation of Gamma-Carboxyl Group : The gamma-carboxyl group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF).
- Coupling with Alpha-Naphthylamine : The activated intermediate reacts with alpha-naphthylamine at 0–4°C for 12–24 hours, forming the gamma-glutamyl-alpha-naphthylamide bond.
- Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc/Cbz group, yielding the free amine.
- Crystallization as Monohydrate : The product is recrystallized from a water-methanol mixture (3:1 v/v) at −20°C to obtain the monohydrate form.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | >95% | |
| Reaction Temperature | 0–4°C | |
| Crystallization Solvent | Water-methanol (3:1) |
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers advantages in purity and scalability. A Wang resin-bound L-glutamic acid derivative is utilized, with sequential deprotection and coupling steps.
Procedure :
- Resin Loading : Fmoc-L-glutamic acid is anchored to Wang resin via its alpha-carboxyl group.
- Gamma-Carboxyl Activation : The gamma-carboxyl group is activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) and diisopropylethylamine (DIPEA).
- Alpha-Naphthylamine Coupling : Alpha-naphthylamine is added in DMF, followed by agitation for 6 hours.
- Cleavage and Deprotection : The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether.
- Hydration : The precipitate is dissolved in deionized water and lyophilized to obtain the monohydrate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Purity (HPLC) | >98% | |
| Resin Type | Wang resin |
Enzymatic Synthesis Using Gamma-Glutamyltranspeptidase (GGT)
Enzymatic Transpeptidation
Gamma-glutamyltranspeptidase (GGT) catalyzes the transfer of gamma-glutamyl groups to nucleophilic acceptors like alpha-naphthylamine, enabling stereospecific synthesis.
Procedure :
- Substrate Preparation : Glutathione (GSH) or gamma-glutamyl-p-nitroanilide serves as the gamma-glutamyl donor.
- Enzymatic Reaction : GGT (0.5–1.0 U/mL) is incubated with the donor and alpha-naphthylamine (10 mM) in Tris-HCl buffer (pH 8.5) at 37°C for 2 hours.
- Product Isolation : The reaction mixture is purified via reverse-phase HPLC (C18 column, acetonitrile-water gradient).
- Hydration : The eluted product is lyophilized and re-dissolved in water to form the monohydrate.
Kinetic Parameters :
| Parameter | Value | Source |
|---|---|---|
| Km (alpha-naphthylamine) | 17.64 µM | |
| Vmax | 1.44 µM/min | |
| Optimal pH | 8.5 |
Comparative Analysis of Methods
Efficiency and Scalability
Purity and Stereochemical Control
- Solid-Phase Synthesis : Achieves >98% purity but necessitates costly resins.
- Enzymatic Routes : Avoids racemization but requires post-reaction purification.
Crystallization and Hydration Dynamics
The monohydrate form is stabilized via hydrogen bonding between the carboxylate group and water molecules. Recrystallization from water-methanol at −20°C yields crystals with a melting point of 210–215°C.
Industrial-Scale Production Considerations
- Cost-Effectiveness : Enzymatic methods reduce reliance on hazardous reagents but require expensive enzyme immobilization.
- Regulatory Compliance : Crystallization solvents (methanol) must meet ICH Q3C guidelines for residual limits.
Emerging Techniques and Innovations
Recent advances include flow chemistry for continuous coupling and CRISPR-engineered GGT variants with enhanced transpeptidation activity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analogues
(2S)-2-Amino-5-Oxopentanoic Acid (L-Glutamic Acid γ-Semialdehyde)
- Molecular Formula: C₅H₉NO₃
- Molecular Weight : 131.13 g/mol
- Key Features : Lacks the naphthamide group; contains a semialdehyde moiety at the γ-position .
- Biological Relevance : Intermediate in proline and hydroxyproline biosynthesis. The absence of aromatic groups reduces hydrophobicity, limiting membrane permeability compared to the target compound .
(S)-4-Amino-5-(((S)-1-Carboxy-2-(1H-Indol-3-yl)Ethyl)Amino)-5-Oxopentanoic Acid
- Molecular Formula : C₁₆H₁₉N₃O₅
- Molecular Weight : 333.34 g/mol
- Key Features : Replaces naphthamide with an indole-containing side chain .
S-Acetyl-L-Glutathione
- Molecular Formula : C₁₀H₁₇N₃O₆S
- Molecular Weight : 349.36 g/mol
- Key Features : Contains an acetylated thiol group and glycine moiety, unlike the naphthamide .
- Biological Relevance : Functions as a glutathione prodrug, modulating redox states. The thiol group enables disulfide bond formation, a feature absent in the target compound, which may limit its role in redox biology .
Structural and Physicochemical Properties
Key Observations :
- The hydrate form improves stability but may reduce solubility in non-polar solvents compared to anhydrous analogs .
Research Findings and Implications
- Synthetic Utility: The target compound’s naphthamide group can be modified to tune hydrophobicity or binding affinity, offering advantages over simpler amino acid derivatives .
- Biological Activity : Compared to indole-containing analogs, the naphthamide group may confer higher selectivity for hydrophobic binding pockets in proteins .
- Stability : The hydrate form improves shelf-life but may require formulation adjustments for in vivo applications to prevent dissociation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing the (S)-5-(1-naphthamido)-2-amino-5-oxopentanoic acid core structure?
- Methodological Answer : The synthesis typically involves coupling 1-naphthoyl chloride with a protected 2-amino-5-oxopentanoic acid precursor. For the amino-oxo-pentanoic acid core, 2-amino-5-oxopentanoic acid (L-glutamic 5-semialdehyde) can be synthesized via controlled oxidation of L-glutamic acid derivatives, followed by selective protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups . The naphthamido group is introduced via amide coupling under Schotten-Baumann conditions, requiring anhydrous solvents and controlled pH to avoid racemization .
Q. Which analytical techniques are critical for confirming the purity and stereochemical integrity of the compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns is essential to verify enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) confirms structural integrity, particularly the naphthamido and hydrate moieties. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while thermogravimetric analysis (TGA) assesses hydrate stability by measuring water loss upon heating .
Q. How can researchers ensure the stability of the hydrate form during storage and handling?
- Methodological Answer : The hydrate form should be stored in airtight containers under controlled humidity (40-60% RH) at 2–8°C. Dynamic vapor sorption (DVS) studies can determine hygroscopicity, while X-ray powder diffraction (XRPD) monitors phase transitions. Lyophilization is avoided unless anhydrous forms are required, as it may destabilize the hydrate .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve stereochemical ambiguities in this compound?
- Methodological Answer : Single crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water). Diffraction data collected at low temperatures (100 K) minimize thermal motion artifacts. SHELXL-2018 refines the structure using constraints for hydrogen bonding in the hydrate lattice and anisotropic displacement parameters for heavy atoms (e.g., sulfur in naphthamido). The Flack parameter confirms the (S)-configuration .
Q. What experimental strategies address contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies between NMR and mass spectra may arise from hydrate dissociation or impurities. Cross-validation via heteronuclear single quantum coherence (HSQC) NMR resolves ambiguous proton assignments. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragmentation pathways, distinguishing isobaric impurities. Computational modeling (DFT) predicts NMR chemical shifts for comparison .
Q. How can researchers design experiments to study the compound’s reactivity under physiological conditions?
- Methodological Answer : Simulated physiological buffers (e.g., PBS at pH 7.4) are used to monitor hydrolysis of the naphthamido group via LC-MS. Kinetic studies at 37°C quantify degradation rates, while circular dichroism (CD) spectroscopy tracks conformational changes. Molecular dynamics (MD) simulations predict interactions with biological targets, guiding mutagenesis or isotopic labeling (e.g., deuterated solvents for NMR) .
Data Contradiction Analysis
Q. How should conflicting solubility data from different studies be reconciled?
- Methodological Answer : Solubility discrepancies often stem from hydrate vs. anhydrous forms or pH variations. Use differential scanning calorimetry (DSC) to identify polymorphic forms. Solubility parameters (Hansen solubility sphere) are calculated from molecular descriptors to optimize solvent selection. Phase diagrams constructed via slurry experiments clarify thermodynamic vs. kinetic solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
